Bubulin is derived from the tubulin family of proteins, which includes alpha-tubulin and beta-tubulin. These proteins are primarily sourced from eukaryotic organisms, where they are synthesized in the cytoplasm and subsequently assembled into microtubules.
Bubulin can be classified as a member of the tubulin superfamily. It is specifically categorized under the group of proteins that form part of the microtubule structure, which is crucial for various cellular functions.
The synthesis of Bubulin typically involves recombinant DNA technology, where the gene encoding Bubulin is inserted into a suitable expression vector. This vector is then introduced into host cells (commonly bacteria or yeast), which express the protein. The expressed protein is harvested and purified using techniques such as affinity chromatography.
Technical Details:
Bubulin undergoes several chemical reactions during its function:
Technical Details:
The mechanism by which Bubulin functions involves its role in microtubule dynamics:
Relevant Data or Analyses:
Bubulin has several applications in scientific research:
Bufalin (C₂₄H₃₄O₄, MW 386.53) is a bufadienolide compound originally isolated from Chan Su (toad venom), a traditional Chinese medicine (TCM) derived from the skin and parotid glands of Bufo gargarizans toads. For centuries, Chan Su was used in TCM to treat infections, inflammation, heart failure, and cancers, leveraging its cardiotonic, analgesic, and blood pressure-modulating properties [3] [6]. Bufalin constitutes the primary bioactive component of HuaChanSu, a sterilized water extract of toad skin formally approved for clinical oncology use in China. Its structural backbone—a steroid nucleus fused to a lactone ring—enables interaction with cellular targets like Na⁺/K⁺-ATPase (NKA) [6] [10]. Intriguingly, bufalin was later identified as an endogenous human compound, detected at ~5.7 nM concentrations in healthy serum via HPLC-MS/MS, suggesting physiological roles. Notably, serum levels decrease significantly in hepatocellular carcinoma patients, implying a potential protective function [6].
Bufalin’s transition from traditional remedy to oncological agent began in the 1980s when systematic studies characterized its anti-proliferative effects. Initial research focused on cytotoxic properties against leukemia and endometrial cancers, revealing dose-dependent apoptosis induction [3] [6]. The past two decades have uncovered multifaceted mechanisms:
Table 1: Key Mechanisms of Bufalin in Oncology
Mechanistic Category | Specific Effects | Validated Cancer Types |
---|---|---|
Apoptosis Induction | Caspase activation, ROS generation, Bax/Bcl-2 modulation | Leukemia, bladder, osteosarcoma |
Drug Resistance Reversal | ABC transporter inhibition, CSC suppression | Colorectal, pancreatic, glioblastoma |
Metastasis Suppression | EMT inhibition (↓vimentin, ↑E-cadherin), angiogenesis blockade (↓VEGF) | Breast, gastric, head/neck cancers |
Microenvironment Remodeling | M1 macrophage polarization, TME immune activation | Hepatocellular, melanoma |
Recent innovations include nanoparticle delivery systems (e.g., lipid-calcium-phosphate NPs) to enhance solubility and tumor targeting. For example, co-delivery with photosensitizers in colorectal cancer models amplified photodynamic therapy efficacy by blocking the SRC-3/HIF-1α pathway [9].
A bibliometric analysis of 371 publications from Web of Science (2003–2022) reveals exponential growth in bufalin oncology research, driven primarily by Chinese institutions [2] [5] [8]. Key trends include:
Table 2: Global Bufalin Research Output (2003–2023)
Timespan | Total Articles | Key Research Focuses | Top Country (Output) |
---|---|---|---|
2003–2008 | 28 | Cytotoxicity profiling, apoptosis pathways | Japan |
2009–2014 | 94 | Drug resistance reversal, in vivo efficacy | China |
2015–2023 | 249 | Signaling pathways (PI3K/AKT, Wnt/β-catenin), nanodelivery, immune modulation | China |
Hotspot Keywords:
Phase II trials of HuaChanSu (e.g., NCT00837239 in pancreatic cancer) have spurred clinical-translational studies, though purified bufalin remains preclinical. Current efforts prioritize mechanistic depth and delivery optimization to advance therapeutic applications [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7